1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene

Description

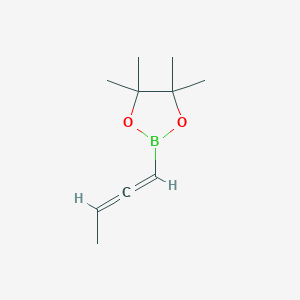

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene is a boron-containing organic compound featuring a 1,2-butadiene (allene) backbone conjugated with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. This structure combines the reactivity of a conjugated diene with the stability and versatility of a boronate ester, making it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) and cycloaddition processes.

Properties

InChI |

InChI=1S/C10H17BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6,8H,1-5H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJVYDQOQJSPSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene can be synthesized through various methods. One common approach involves the reaction of 1,2-butadiene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene undergoes various types of chemical reactions, including:

Hydroboration: This reaction involves the addition of boron-hydrogen bonds across carbon-carbon multiple bonds.

Common Reagents and Conditions:

Hydroboration: Typically requires pinacolborane and a transition metal catalyst such as palladium or rhodium.

Borylation: Often uses bis(pinacolato)diboron or pinacolborane in the presence of a palladium or copper catalyst.

Major Products:

Hydroboration: Produces organoboron compounds that can be further functionalized.

Borylation: Yields aryl or alkyl boronates, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Applications in Organic Chemistry

- Cross-Coupling Reactions

-

Polymer Synthesis

- The compound is utilized in the synthesis of conjugated polymers. For instance, it has been employed to create luminescent materials through polymerization processes involving carbazole units . These polymers exhibit promising properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

- Synthesis of Boron-Doped Materials

Applications in Materials Science

- Luminescent Materials

- Organic Electronics

Case Studies

Mechanism of Action

The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene involves the formation of boron-carbon bonds through hydroboration or borylation reactions. These reactions are typically catalyzed by transition metals, which facilitate the addition of boron-containing groups to organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of the target compound with structurally related dioxaborolane derivatives:

*Estimated based on structural formula.

†Calculated from atomic masses.

Key Observations :

- The target compound’s conjugated allene system likely reduces crystallinity compared to aromatic derivatives like the phenyl-pyrazole analog, explaining its unreported melting point .

- The absence of aromatic rings in the target compound may lower molecular weight and alter solubility (e.g., higher solubility in nonpolar solvents).

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, relies on boronate esters as coupling partners . Comparative analysis reveals:

- Steric Effects: The tetramethyl dioxaborolane group in both compounds provides steric protection, stabilizing the boronate.

- Electronic Effects : The conjugated allene system may enhance electron density at the boron center, improving reactivity with electron-deficient aryl halides. In contrast, aryl boronates (e.g., phenyl-pyrazole) exhibit moderated reactivity due to aromatic electron withdrawal .

- Applications :

Biological Activity

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene is a compound of significant interest in the field of organic chemistry and medicinal applications. Its unique structural features allow it to participate in various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a dioxaborolane moiety that contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.

- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels in cells, which is crucial for signaling pathways and cellular responses to stress.

- Cell Proliferation : Studies indicate that this compound can affect cell proliferation rates in certain cancer cell lines, suggesting potential anti-cancer properties.

Case Studies

- Antitumor Activity : A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The IC50 values were determined to be in the low micromolar range for several tested lines (e.g., MCF-7 breast cancer cells) .

- Antimicrobial Properties : Research has indicated that this compound possesses antimicrobial activity against various bacterial strains. A minimum inhibitory concentration (MIC) assay showed effectiveness against both Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.